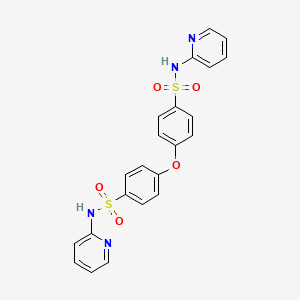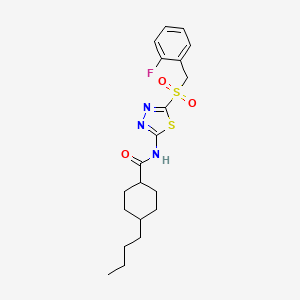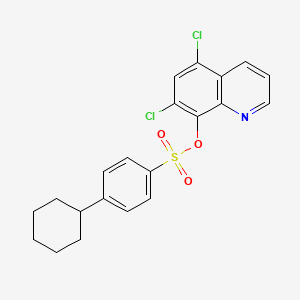
Benzenesulfonamide, 4,4'-oxybis[N-2-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is a complex organic compound with the molecular formula C22H18N4O5S2 and a molecular weight of 482.5321 . This compound is characterized by the presence of benzenesulfonamide groups linked through an oxygen bridge to pyridinyl groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- typically involves the reaction of benzenesulfonamide derivatives with pyridinyl compounds under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the oxygen bridge between the benzenesulfonamide and pyridinyl groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, it may interact with other molecular targets, contributing to its antimicrobial and therapeutic effects .
Comparación Con Compuestos Similares
Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- can be compared with other similar compounds, such as:
Benzenesulfonamide, 4-nitro-: This compound has a nitro group instead of the pyridinyl groups, leading to different chemical properties and applications.
Benzenesulfonamide, 4,4’-oxybis[N-(2-hydroxyethyl)-: This compound has hydroxyethyl groups, which may affect its solubility and reactivity.
The uniqueness of Benzenesulfonamide, 4,4’-oxybis[N-2-pyridinyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
116937-42-9 |
|---|---|
Fórmula molecular |
C22H18N4O5S2 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-4-[4-(pyridin-2-ylsulfamoyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O5S2/c27-32(28,25-21-5-1-3-15-23-21)19-11-7-17(8-12-19)31-18-9-13-20(14-10-18)33(29,30)26-22-6-2-4-16-24-22/h1-16H,(H,23,25)(H,24,26) |
Clave InChI |
NVPCGUJGRWVZLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15108278.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B15108282.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)

![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B15108313.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)


![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)
![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B15108361.png)
